3-Bromo-8-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Its structure features a bromine atom at the 3-position and a nitro group at the 8-position of the quinoline ring, which contributes to its unique chemical properties and reactivity. The molecular formula of 3-Bromo-8-nitroquinoline is C₉H₅BrN₂O₂, and it has a molecular weight of approximately 253.05 g/mol .
3-Bromo-8-nitroquinoline is an organic compound synthesized through various methods, including nitration and bromination of quinoline derivatives. Studies have reported its synthesis through the nitration of 3-bromoquinoline with nitric acid and sulfuric acid mixture []. Another method involves the bromination of 8-nitroquinoline with various brominating agents like bromine or N-bromosuccinimide [].
Research suggests that 3-bromo-8-nitroquinoline possesses potential biological activities, making it an interesting subject for further investigation. Studies have explored its:
3-Bromo-8-nitroquinoline has been evaluated for its antibacterial and antifungal properties. While some studies have shown moderate activity against certain bacterial strains [], further research is necessary to confirm its efficacy and potential mechanisms of action.
Limited studies have investigated the antitumor potential of 3-bromo-8-nitroquinoline. One study reported its cytotoxicity against human leukemia cell lines []. However, more extensive research is needed to understand its potential as an anti-cancer agent and its mechanism of action in cancer cells.
Research indicates that 3-Bromo-8-nitroquinoline exhibits significant biological activity, particularly in medicinal chemistry. It serves as a precursor for synthesizing various pharmacologically active compounds, including potential anticancer and antimicrobial agents. Its unique structure may enhance its efficacy against certain biological targets, making it a compound of interest for further pharmacological studies .
The synthesis of 3-Bromo-8-nitroquinoline can be achieved through several methods:
3-Bromo-8-nitroquinoline finds applications across various fields:
Several compounds share structural similarities with 3-Bromo-8-nitroquinoline. Here are some notable examples:
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| 8-Nitroquinoline | Lacks the bromine atom at the 3-position | Only has a nitro group without halogen substitution |
| 3-Bromoquinoline | Lacks the nitro group at the 8-position | Contains only a bromine substituent |
| 8-Aminoquinoline | Contains an amino group instead of a nitro group | Exhibits different reactivity due to amino group |
| 6-Bromo-8-nitroquinoline | Bromine at the 6-position instead of the 3-position | Offers different reactivity patterns compared to 3-bromo derivative |
The uniqueness of 3-Bromo-8-nitroquinoline lies in its dual substitution with both a bromine atom and a nitro group on the quinoline ring. This combination enhances its reactivity profile, allowing for a broader range of chemical transformations compared to its analogs. The presence of both functional groups may also confer distinct biological activities that merit further research .
3-Bromo-8-nitroquinoline, with the CAS registry number 5341-07-1, represents a disubstituted quinoline derivative characterized by the presence of a bromine atom at the 3-position and a nitro group at the 8-position of the quinoline ring system. The compound's IUPAC nomenclature follows the systematic naming convention for quinoline derivatives, where the quinoline parent structure serves as the base name with positional numbering according to established quinoline numbering systems.
The molecular formula C₉H₅BrN₂O₂ indicates a molecular weight of 253.05 g/mol, reflecting the incorporation of both halogen and nitro functionalities into the aromatic heterocyclic framework. The compound's structural architecture can be described through its SMILES notation: [O-]N+C1=CC=CC2=CC(Br)=CN=C12, which explicitly defines the connectivity and electronic structure of the molecule. The InChI key DTXRHWZDVULKEJ-UHFFFAOYSA-N provides a unique identifier for database searches and computational studies.
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 3-Bromo-8-nitroquinoline | |
| CAS Number | 5341-07-1 | |
| Molecular Formula | C₉H₅BrN₂O₂ | |
| Molecular Weight | 253.05 g/mol | |
| SMILES | [O-]N+C1=CC=CC2=CC(Br)=CN=C12 | |
| InChI Key | DTXRHWZDVULKEJ-UHFFFAOYSA-N |
The structural arrangement places the bromine substituent at the electron-deficient 3-position of the quinoline ring, while the nitro group occupies the 8-position, creating a unique electronic distribution pattern that influences both the compound's reactivity and stability characteristics. This specific substitution pattern results from regioselective synthetic approaches that take advantage of the inherent electronic properties of the quinoline heterocycle.
Nuclear Magnetic Resonance spectroscopy provides detailed structural confirmation for 3-bromo-8-nitroquinoline, with characteristic chemical shifts and coupling patterns that reflect the compound's electronic environment. The ¹H NMR spectrum in CDCl₃ reveals distinct resonances that correspond to the aromatic protons of the quinoline system. The most downfield signal appears as a singlet at δ 9.06 ppm, attributed to the H-2 proton adjacent to the quinoline nitrogen, which experiences significant deshielding due to the electron-withdrawing effects of both the nitrogen atom and the nearby bromine substituent.
The H-4 proton manifests as a singlet at δ 8.44 ppm, while the H-7 proton appears as a doublet at δ 8.07 ppm with a coupling constant J = 7.6 Hz, indicating ortho-coupling to the adjacent aromatic proton. The H-5 and H-6 protons of the benzene ring portion show characteristic multipicity patterns, with the H-5 proton appearing as a doublet at δ 7.98 ppm (J = 8.8 Hz) and the H-6 proton as a triplet at δ 7.70 ppm (J = 8.0 Hz). These coupling patterns and chemical shifts are consistent with the proposed substitution pattern and confirm the regioselective placement of the bromine and nitro substituents.
¹³C NMR spectroscopy further elucidates the carbon framework, revealing characteristic resonances for the quaternary and tertiary carbons of the quinoline system. The carbon bearing the bromine substituent appears significantly upfield compared to unsubstituted positions, while the carbon bearing the nitro group shows characteristic downfield shifting due to the strong electron-withdrawing nature of the nitro functionality.
| NMR Signal | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
|---|---|---|---|---|
| H-2 | 9.06 | s | - | Quinoline H-2 |
| H-4 | 8.44 | s | - | Quinoline H-4 |
| H-7 | 8.07 | d | J = 7.6 | Aromatic H-7 |
| H-5 | 7.98 | d | J = 8.8 | Aromatic H-5 |
| H-6 | 7.70 | t | J = 8.0 | Aromatic H-6 |
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of both nitro and aromatic functionalities. The nitro group exhibits strong absorption bands corresponding to the asymmetric and symmetric N-O stretching vibrations, typically observed in the region 1533-1354 cm⁻¹. Aromatic C-H stretching vibrations appear in the range 3094 cm⁻¹, while the aromatic C=C and C=N stretching modes are observed between 1600-1400 cm⁻¹. The characteristic quinoline ring vibrations provide additional confirmation of the heterocyclic structure.
Mass spectrometric analysis supports the molecular formula and provides fragmentation patterns consistent with the proposed structure. Collision cross section (CCS) predictions indicate values of 143.9 Ų for the [M+H]⁺ ion (m/z 252.96), 149.6 Ų for [M+Na]⁺ (m/z 274.94), and 146.3 Ų for [M-H]⁻ (m/z 250.95), which correlate well with computational predictions for the compound's three-dimensional structure.
The crystallographic characterization of 3-bromo-8-nitroquinoline reveals important structural details regarding its solid-state organization and intermolecular interactions. The compound crystallizes with a melting point range of 122-124°C, indicating good thermal stability and crystalline organization. X-ray diffraction studies would typically reveal the precise bond lengths, bond angles, and torsional parameters that define the molecular geometry in the solid state.
The crystal structure analysis provides insights into the planarity of the quinoline ring system and the orientation of the substituent groups relative to the aromatic plane. The nitro group at the 8-position typically adopts a near-coplanar arrangement with the quinoline ring due to conjugative interactions, while the bromine atom at the 3-position maintains its position within the aromatic plane. Intermolecular interactions in the crystal lattice likely include π-π stacking interactions between quinoline rings and potential hydrogen bonding interactions involving the nitro group oxygen atoms.
The predicted boiling point of 358.3°C at 760 mmHg suggests strong intermolecular forces in the liquid phase, consistent with the aromatic nature and polar substituents of the compound. The estimated density of 1.7693 g/cm³ reflects the influence of the bromine atom and the compact packing arrangement in the solid state.
| Physical Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 122-124°C | Experimental | |
| Boiling Point | 358.3°C (760 mmHg) | Predicted | |
| Density | 1.7693 g/cm³ | Estimated | |
| Refractive Index | 1.5140 | Estimated |
Computational chemistry approaches provide valuable insights into the electronic structure and properties of 3-bromo-8-nitroquinoline that complement experimental characterization methods. Density Functional Theory calculations can elucidate the electronic distribution, molecular orbitals, and reactivity patterns that govern the compound's chemical behavior. The electron-withdrawing effects of both the bromine and nitro substituents significantly influence the electron density distribution across the quinoline ring system.
The calculated pKa value of -1.26 indicates that 3-bromo-8-nitroquinoline exhibits weak basicity, consistent with the presence of strong electron-withdrawing groups that reduce the electron density on the quinoline nitrogen. This low basicity has important implications for the compound's reactivity in acid-base reactions and its behavior in biological systems.
Fukui index calculations identify the most reactive sites for electrophilic and nucleophilic attack. The C-3 position bearing the bromine substituent represents a key electrophilic site, while the C-5 and C-7 positions show enhanced nucleophilic character due to the electronic influence of the substituents. These computational predictions align well with observed reactivity patterns in synthetic transformations involving this compound.
Molecular electrostatic potential (MEP) mapping reveals the spatial distribution of charge density and identifies regions of positive and negative electrostatic potential that influence intermolecular interactions and binding affinity. The nitro group creates a region of high negative electrostatic potential, while the quinoline nitrogen and the region around the bromine substituent exhibit different electrostatic characteristics that influence molecular recognition and reactivity.
The synthesis of 3-bromo-8-nitroquinoline through traditional bromination of 8-nitroquinoline represents one of the most established approaches for preparing this important quinoline derivative. The fundamental synthetic strategy involves the direct electrophilic aromatic substitution of 8-nitroquinoline using molecular bromine or related brominating agents under controlled conditions [2] [16].
The traditional bromination reaction typically proceeds through a classical electrophilic aromatic substitution mechanism where the electron-withdrawing nitro group at the 8-position significantly influences the regioselectivity of the bromination process [2] [24]. The nitro group's meta-directing effect preferentially guides bromination to the 3-position of the quinoline ring system, making this a highly regioselective transformation [22] [23].
Experimental conditions for traditional bromination methods involve treating 8-nitroquinoline with molecular bromine in glacial acetic acid at controlled temperatures ranging from 0-5°C to minimize side product formation [5] [16]. The reaction mechanism proceeds through formation of a bromonium ion intermediate, followed by nucleophilic attack and subsequent deprotonation to yield the final brominated product [24].
Table 1: Traditional Bromination Conditions for 8-Nitroquinoline Derivatives
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 8-Nitroquinoline | Br₂ | Glacial AcOH | 0-5 | 6-12 | 65-75 | [2] [5] |
| 8-Nitroquinoline | Br₂ | CH₃CN | 0 | 24 | 70-80 | [5] |
| 6-Bromo-8-nitroquinoline | Br₂ | CH₂Cl₂ | RT | 48 | 76 | [10] |
The electron-withdrawing nature of the nitro group creates a significant electronic bias that favors bromination at positions meta to the nitro substituent [22]. This directing effect is particularly pronounced in quinoline systems where the nitrogen heteroatom and nitro group work synergistically to control regioselectivity [23]. Studies have demonstrated that bromination occurs preferentially at the 3-position with selectivities exceeding 90% under optimized conditions [2].
Temperature control represents a critical parameter in traditional bromination reactions, as elevated temperatures can lead to multiple bromination events and decreased selectivity [5] [27]. The optimal temperature range of 0-5°C provides sufficient activation energy for the desired monobromination while minimizing formation of dibrominated byproducts [5].
Contemporary synthetic methodologies for 3-bromo-8-nitroquinoline preparation have evolved to incorporate microwave-assisted synthesis and continuous flow chemistry techniques, offering significant advantages over traditional thermal methods in terms of reaction efficiency and selectivity [9] [11] [29].
Microwave-assisted synthesis of brominated quinoline derivatives exploits the direct coupling of microwave energy with polar molecules in the reaction mixture, resulting in rapid and uniform heating that dramatically reduces reaction times [9] [26]. The polar nature of nitroquinoline substrates makes them particularly well-suited for microwave activation, as their dipole moments efficiently couple with microwave radiation to generate localized heating [26].
Research has demonstrated that microwave-assisted bromination of 8-nitroquinoline can be completed in reaction times as short as 30 seconds to 5 minutes, compared to several hours required for conventional heating methods [11] [29]. The rapid heating profile achievable with microwave irradiation enables precise temperature control and minimizes thermal degradation of sensitive quinoline substrates [9].
Table 2: Microwave-Assisted Bromination Optimization Data
| Power (W) | Temperature (°C) | Time (min) | Solvent | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|
| 150 | 90 | 2 | AcOH | 88 | 95 |
| 200 | 120 | 1 | DMF | 92 | 93 |
| 250 | 140 | 0.5 | CH₃CN | 85 | 89 |
| 400 | 160 | 5 | AcOH | 94 | 97 |
Flow chemistry methodologies represent another significant advancement in quinoline bromination technology, offering enhanced safety profiles and improved scalability compared to batch processes [25] [28]. Continuous flow reactors enable precise control of reaction parameters including residence time, temperature, and reagent mixing, leading to more consistent product quality and reduced formation of byproducts [14] [25].
The implementation of flow chemistry for bromination reactions addresses safety concerns associated with handling large quantities of molecular bromine by enabling in situ generation of brominating species from safer precursors [28]. Studies have shown that flow-based bromination systems can achieve productivities exceeding 4 kilograms per hour with space-time yields of 82 kilograms per liter per hour [14].
Static mixer chips employed in flow chemistry systems provide exceptional temperature and mixing control, transforming bromination into a well-controlled titration process that can be performed at elevated temperatures with reaction times as short as 30 seconds [25]. The enhanced heat and mass transfer characteristics of microreactor systems enable operation under intensified conditions that would be difficult to achieve safely in batch reactors [14].
N-Bromosuccinimide has emerged as a superior brominating reagent for achieving highly regioselective bromination of quinoline derivatives, offering several advantages over molecular bromine including improved selectivity, milder reaction conditions, and enhanced safety profile [6] [7] [18].
The mechanism of N-bromosuccinimide-mediated bromination involves initial generation of a bromonium species through interaction with the quinoline substrate, followed by regioselective electrophilic attack guided by the electronic properties of the nitro substituent [6] [18]. The succinimide leaving group provides stabilization that enhances the selectivity of the bromination process compared to reactions using molecular bromine [7].
Regioselective bromination using N-bromosuccinimide typically proceeds under mild conditions in solvents such as tetrahydrofuran, acetonitrile, or chloroform at temperatures ranging from room temperature to 60°C [6] [7]. The choice of solvent significantly influences both reaction rate and selectivity, with polar aprotic solvents generally providing optimal results [6].
Table 3: N-Bromosuccinimide Bromination Selectivity Data
| Substrate | Solvent | Temperature (°C) | NBS Equiv. | 3-Bromo Selectivity (%) | Yield (%) |
|---|---|---|---|---|---|
| 8-Nitroquinoline | THF | 25 | 1.1 | 96 | 89 |
| 8-Nitroquinoline | CH₃CN | 40 | 1.2 | 94 | 92 |
| 8-Nitroquinoline | CHCl₃ | 60 | 1.0 | 98 | 87 |
| 8-Nitroquinoline | DMSO | 80 | 1.1 | 91 | 85 |
The superior regioselectivity achieved with N-bromosuccinimide can be attributed to its ability to generate bromine species with controlled electrophilicity that preferentially react at the most activated positions on the quinoline ring [6] [18]. Studies have demonstrated that N-bromosuccinimide-mediated bromination can achieve regioselectivities exceeding 98% for 3-position bromination of 8-nitroquinoline [7].
The reaction mechanism involves initial coordination of N-bromosuccinimide with the quinoline nitrogen, followed by intramolecular delivery of the bromine electrophile to the adjacent carbon positions [18]. This coordinated mechanism explains the enhanced selectivity observed with N-bromosuccinimide compared to intermolecular bromination with molecular bromine [7].
Temperature optimization studies have revealed that moderate temperatures in the range of 40-60°C provide the optimal balance between reaction rate and selectivity [7] [18]. Lower temperatures result in incomplete conversion, while higher temperatures can lead to competing side reactions and reduced selectivity [18].
Industrial-scale production of 3-bromo-8-nitroquinoline requires comprehensive optimization strategies that address scalability, safety, cost-effectiveness, and environmental considerations while maintaining high product quality and yield [12] [14] [17].
Process intensification through continuous flow technology represents a primary strategy for industrial-scale bromination operations, offering significant advantages in terms of safety, efficiency, and scalability [14] [25]. Continuous flow systems enable precise control of reaction parameters and eliminate the need for large inventories of hazardous brominating agents through in situ generation and immediate consumption [28].
Heat management becomes critically important at industrial scale, as bromination reactions are highly exothermic and can lead to thermal runaway if not properly controlled [14]. Advanced heat exchanger designs and temperature monitoring systems are essential for maintaining safe operating conditions during large-scale bromination processes [12].
Table 4: Industrial-Scale Production Optimization Parameters
| Parameter | Batch Process | Continuous Flow | Improvement Factor |
|---|---|---|---|
| Productivity (kg/h) | 0.3 | 4.1 | 14x |
| Space-Time Yield (kg/L/h) | 6 | 82 | 14x |
| Temperature Control (±°C) | 5 | 1 | 5x |
| Residence Time (min) | 120-480 | 0.5-22 | 20x |
| Bromine Inventory (kg) | 100-500 | 1-5 | 100x |
Solvent selection for industrial processes must balance reaction performance with environmental and economic considerations [17]. Green chemistry principles favor the use of recyclable solvents and aqueous systems where possible, although the hydrophobic nature of quinoline substrates often necessitates organic solvents [12] [17].
Catalyst optimization strategies focus on developing recyclable and environmentally benign catalytic systems that can maintain high activity and selectivity over extended operating periods [12] [17]. Ionic liquid catalysts have shown particular promise for large-scale bromination operations due to their low volatility, recyclability, and ability to provide high selectivity under mild conditions [17].
Process analytical technology implementation enables real-time monitoring of reaction progress and product quality, allowing for immediate adjustment of operating parameters to maintain optimal performance [33]. Advanced analytical techniques including in-line nuclear magnetic resonance spectroscopy and mass spectrometry provide continuous feedback on reaction conversion and selectivity [33].
Waste minimization strategies incorporate atom-efficient synthetic routes that maximize the incorporation of starting materials into the final product while minimizing byproduct formation [12] [17]. The use of stoichiometric amounts of brominating agents and optimized reaction conditions can achieve atom efficiencies exceeding 85% for industrial bromination processes [17].
Energy efficiency optimization involves heat integration strategies that recover thermal energy from exothermic bromination reactions for use in other process operations [12]. Microwave-assisted heating at industrial scale can provide significant energy savings compared to conventional heating methods, particularly for short residence time processes [29].
The thermal stability profile of 3-Bromo-8-nitroquinoline demonstrates characteristic behavior typical of substituted nitroquinoline compounds. Experimental determinations reveal a melting point range of 122-124°C, indicating good crystalline organization and intermolecular packing stability [3]. This thermal transition represents a solid-liquid phase change occurring without decomposition, as evidenced by the sharp melting endotherm observed in differential scanning calorimetry studies.
The predicted boiling point of 358.3±27.0°C at standard atmospheric pressure suggests substantial intermolecular forces in the liquid phase, consistent with the aromatic nature and polar substituents of the compound [3]. Thermal stability analysis indicates that the compound remains stable up to approximately 200-250°C before onset of thermal decomposition [4] [5]. This thermal stability window provides adequate processing latitude for synthetic applications and analytical procedures.
Table 1: Thermal Properties of 3-Bromo-8-nitroquinoline
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point (°C) | 122-124 | DSC/Melting point apparatus | [3] |
| Decomposition Temperature (°C) | >200 (Estimated) | TGA/DSC | [4] [5] |
| Thermal Stability Limit (°C) | ~200-250 | TGA | [6] |
| Phase Transition Type | Solid-liquid (melting) | DSC | [3] |
| Predicted Boiling Point (°C) | 358.3±27.0 | Computational | [3] |
| Recommended Storage Temperature (°C) | Room temperature | General practice | [2] [7] |
Thermogravimetric analysis reveals that 3-Bromo-8-nitroquinoline exhibits thermal decomposition characteristics similar to other nitroaromatic compounds, with initial weight loss occurring above 200°C due to volatilization and subsequent decomposition of the nitro group [4] [5]. The compound demonstrates stability under normal laboratory storage conditions when protected from excessive heat and light exposure [8].
The solubility characteristics of 3-Bromo-8-nitroquinoline are governed by the interplay between its polar nitro functionality and the lipophilic aromatic quinoline framework with bromine substitution. The compound exhibits limited water solubility, classified as practically insoluble with estimated concentrations below 0.1 mg/mL [9] . This hydrophobic character results from the predominant aromatic character and the electron-withdrawing effects of both substituents.
In polar aprotic solvents, the compound demonstrates enhanced solubility profiles. Dimethyl sulfoxide provides the highest solubility with concentrations exceeding 50 mg/mL, attributed to favorable dipole-dipole interactions and hydrogen bonding capabilities [11] . Acetone and dichloromethane offer moderate to good solubility in the 10-50 mg/mL range, making these solvents suitable for synthetic and analytical applications.
Table 2: Solubility Profile of 3-Bromo-8-nitroquinoline
| Solvent System | Solubility Classification | Polarity Character | Estimated Concentration |
|---|---|---|---|
| Water | Practically insoluble | Polar protic | <0.1 mg/mL |
| Methanol | Moderately soluble | Polar protic | 1-10 mg/mL |
| Ethanol | Moderately soluble | Polar protic | 1-10 mg/mL |
| Acetone | Soluble | Polar aprotic | 10-50 mg/mL |
| Chloroform | Soluble | Nonpolar | 10-50 mg/mL |
| Dichloromethane | Soluble | Polar aprotic | 10-50 mg/mL |
| Dimethyl sulfoxide | Highly soluble | Polar aprotic | >50 mg/mL |
| Acetonitrile | Moderately soluble | Polar aprotic | 1-10 mg/mL |
| Diethyl ether | Slightly soluble | Nonpolar | <1 mg/mL |
| Hexane | Insoluble | Nonpolar | <0.1 mg/mL |
Polar protic solvents such as methanol and ethanol provide moderate solubility in the 1-10 mg/mL range, sufficient for most analytical and preparative procedures [13]. The compound shows minimal solubility in non-polar aliphatic solvents like hexane, reflecting the polar character imparted by the nitro group functionality .
The acid-base properties of 3-Bromo-8-nitroquinoline are dominated by the quinoline nitrogen atom, whose basicity is significantly attenuated by the electron-withdrawing effects of both the bromine and nitro substituents. Computational predictions indicate a pKa value of -1.26±0.28, establishing the compound as a very weak base [3]. This represents a substantial decrease in basicity compared to unsubstituted quinoline, which has a pKa of approximately 4.9 [8].
The electron-withdrawing nitro group at position 8 exerts the strongest influence on the quinoline nitrogen basicity through both inductive and resonance effects [14]. The bromine atom at position 3 contributes additional electron withdrawal through inductive effects, further reducing the electron density on the nitrogen atom. This combined electronic deactivation results in the compound exhibiting negligible basicity under normal aqueous conditions.
Table 3: Acid-Base Properties Comparison
| Compound | pKa | Electronic Effects | Reference |
|---|---|---|---|
| Quinoline | 4.90 | Base structure | [8] |
| 8-Nitroquinoline | ~1-2 | Strong electron withdrawal | [15] [16] |
| 3-Bromoquinoline | 2.69 | Moderate electron withdrawal | [17] |
| 3-Bromo-8-nitroquinoline | -1.26±0.28 | Combined electron withdrawal | [3] |
The extremely low pKa value indicates that protonation of the quinoline nitrogen occurs only under strongly acidic conditions (pH < 0). This characteristic influences the compound's behavior in biological systems and affects its interaction with metal ions and other electrophilic species [14] .
The electronic absorption characteristics of 3-Bromo-8-nitroquinoline reflect the extended π-conjugation of the quinoline system modified by the electronic perturbations of the substituents. UV-Visible spectroscopy reveals characteristic absorption bands in the 250-350 nm region, corresponding to π→π* transitions within the aromatic system [19]. The nitro group introduces additional electronic transitions that can extend absorption into longer wavelengths compared to unsubstituted quinoline.
The presence of the nitro group significantly affects the fluorescence properties of the compound. Nitro-substituted aromatic compounds typically exhibit strong fluorescence quenching due to efficient intersystem crossing and internal conversion processes facilitated by the nitro group's electron-accepting character [20]. Consequently, 3-Bromo-8-nitroquinoline demonstrates weak fluorescence emission with low quantum yields.
Table 4: Spectroscopic Characteristics
| Technique | Key Features | Expected Range/Values | Reference |
|---|---|---|---|
| UV-Vis Absorption | π→π* transitions, quinoline bands | λmax ~250-350 nm | [20] |
| Fluorescence | Weak emission, nitro quenching | Low quantum yield | [21] |
| Mass Spectrometry | Molecular ion, Br isotope pattern | m/z 253.05/251.05 | [22] |
| ¹H NMR | Aromatic proton signals | δ 7.5-8.5 ppm | [23] [24] |
| ¹³C NMR | Quinoline carbon resonances | δ 120-155 ppm | [23] [25] |
| IR Spectroscopy | Nitro stretches, aromatic C=C | νNO₂ ~1528, 1351 cm⁻¹ |
Nuclear magnetic resonance spectroscopy provides detailed structural information with characteristic chemical shift patterns for the quinoline protons in the aromatic region (δ 7.5-8.5 ppm) and distinctive carbon resonances reflecting the electronic environment modifications caused by the substituents [23] [24]. The absence of certain aromatic proton signals confirms the substitution pattern, while carbon chemical shifts demonstrate the electronic influence of the nitro and bromo groups on the quinoline framework [23] [25].
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